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Compound of Interest

Compound Name: 2-Azaspiro[3.4]octan-6-ol

CAS No.: 1638920-41-8

Cat. No.: B2946618

Get Quote

Executive Summary
The 2-azaspiro[3.4]octane scaffold has emerged as a high-value pharmacophore in modern

drug discovery. As a rigid,

-rich surrogate for piperidine and morpholine, it offers unique vectors for side-chain attachment
while improving metabolic stability and lowering lipophilicity (

).

This guide details the synthesis of 2-azaspiro[3.4]octan-6-ol, a critical functionalized

intermediate. The 6-hydroxyl group serves as a versatile handle for further derivatization (e.g.,

etherification, oxidation to ketone, reductive amination). We present a Ring-Closing Metathesis

(RCM) strategy, which is currently favored for its scalability, functional group tolerance, and

ability to generate the 5-membered ring with precise control.

Retrosynthetic Analysis
The strategic disconnection relies on the formation of the cyclopentane ring via RCM of a 3,3-

disubstituted azetidine precursor. This approach avoids the harsh conditions often required for
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Dieckmann condensations on strained rings.

Target:tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (1)

Key Intermediate:tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (2)

RCM Precursor:tert-Butyl 3-allyl-3-vinylazetidine-1-carboxylate (3)

Starting Material:tert-Butyl 3-formylazetidine-1-carboxylate or tert-Butyl 3-oxoazetidine-1-

carboxylate.

Figure 1: Retrosynthetic Strategy for 2-Azaspiro[3.4]octan-6-ol
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Detailed Experimental Protocol
Phase 1: Construction of the RCM Precursor
Objective: Synthesize tert-butyl 3-allyl-3-vinylazetidine-1-carboxylate (3).

Step 1.1: C3-Alkylation
Reaction:

-Alkylation of tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate.

Reagents: LDA (Lithium Diisopropylamide), Allyl bromide, THF.

Protocol:

Cool a solution of tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate (1.0 equiv) in

anhydrous THF to -78°C under

.

Add LDA (1.1 equiv) dropwise over 30 mins. Stir for 1 hour to generate the enolate.

Add allyl bromide (1.2 equiv) dropwise.

Allow the mixture to warm to 0°C over 2 hours.

Quench: Sat.

. Extract with EtOAc.

Yield: Expect ~85% of the 3-allyl-3-ester derivative.

Step 1.2: Reduction to Alcohol
Reaction: Reduction of the ester to the primary alcohol.

Reagents:

(Lithium Aluminum Hydride), THF.
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Protocol:

Dissolve the product from Step 1.1 in dry THF at 0°C.

Carefully add

(1.5 equiv) portion-wise.

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Workup: Fieser workup (

, 15%

,

). Filter the aluminum salts.

Product:tert-Butyl 3-allyl-3-(hydroxymethyl)azetidine-1-carboxylate.

Step 1.3: Oxidation and Vinylation
Reaction: Oxidation to aldehyde followed by Wittig olefination.

Reagents: (a) Dess-Martin Periodinane (DMP); (b)

,

-BuOK.

Protocol:

Oxidation: Treat the alcohol with DMP (1.2 equiv) in DCM at RT for 2 hours. Filter through

Celite and concentrate to obtain the crude aldehyde.

Wittig: In a separate flask, suspend methyltriphenylphosphonium bromide (1.5 equiv) in

THF. Add

-BuOK (1.5 equiv) at 0°C to form the ylide (yellow color).

Cannulate the crude aldehyde solution into the ylide solution at 0°C.
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Stir for 2 hours at RT.

Purification: Silica gel chromatography (Hexanes/EtOAc).

Product:Compound 3 (tert-butyl 3-allyl-3-vinylazetidine-1-carboxylate).

Phase 2: Ring Closure and Functionalization
Objective: Form the spiro-cycle and install the hydroxyl group.

Step 2.1: Ring-Closing Metathesis (RCM)
Reaction: Formation of the cyclopentene ring.

Reagents: Grubbs Catalyst 2nd Generation (2-5 mol%), DCM (degassed).

Protocol:

Dissolve Compound 3 in degassed DCM (dilution is key: ~0.01 M to favor intramolecular

cyclization).

Add Grubbs II catalyst.[1]

Reflux (40°C) for 4–12 hours. Monitor by TLC/LCMS for disappearance of the diene.

Workup: Concentrate and purify directly via silica column.

Product:tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (2).

Note: This step establishes the spiro[3.4] core.[1]

Step 2.2: Hydroboration-Oxidation
Reaction: Regioselective hydration of the alkene to the alcohol.

Reagents: (a)

or 9-BBN; (b)

,
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.

Protocol:

Cool a solution of Compound 2 in THF to 0°C.

Add

(1.0 M, 1.2 equiv) dropwise. Stir at RT for 2 hours.

Cool to 0°C. Carefully add 3M

followed by 30%

.

Stir for 1 hour.

Extraction: Extract with EtOAc, dry over

.

Purification: Silica gel chromatography (gradient 20-50% EtOAc in Hexanes).

Final Product:2-Azaspiro[3.4]octan-6-ol (N-Boc protected).

Stereochemical Considerations
The final product, 2-azaspiro[3.4]octan-6-ol, possesses a chiral center at C6 (the hydroxyl

bearing carbon) and potentially axial chirality depending on substitution, though the parent

system is achiral (meso) if the nitrogen is unprotected or symmetrically substituted. However,

with the N-Boc group, the molecule has a plane of symmetry unless substituted further.

Diastereomers: If the azetidine ring has other substituents (e.g., at C1/C4), the 6-OH will be

cis or trans relative to them.

Enantiomers: The hydroboration of the achiral spiro-alkene produces a racemic mixture of

the alcohol (R and S at C6).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2946618/docs?utm_src=pdf-body#technical-guide-synthesis-of-2-azaspiro-3-4-octan-6-ol
https://www.benchchem.com/product/b2946618/docs?utm_src=pdf-body#technical-guide-synthesis-of-2-azaspiro-3-4-octan-6-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2946618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resolution: If a single enantiomer is required, enzymatic resolution (lipase-catalyzed

acetylation) or chiral HPLC separation of the N-Boc intermediate is recommended.

Summary of Key Data
Compound Molecular Formula MW ( g/mol )

Key NMR Signals
(Diagnostic)

RCM Precursor (3) 223.31 5.8 (m, vinyl), 5.0 (m,

terminal alkenes)

Spiro-Alkene (2) 195.26 5.6 (s, 2H, alkene

protons in 5-ring)

Target (6-ol) 197.28

4.2 (m, 1H, CH-OH),

3.8 (m, azetidine

)

Workflow Diagram

Figure 2: Sequential Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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